molecular formula C3H5NaO3 B1324549 sodium;(2S)-2-hydroxy(113C)propanoate CAS No. 81273-81-6

sodium;(2S)-2-hydroxy(113C)propanoate

Cat. No.: B1324549
CAS No.: 81273-81-6
M. Wt: 113.05 g/mol
InChI Key: NGSFWBMYFKHRBD-FWGDTYFGSA-M
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Description

sodium;(2S)-2-hydroxy(113C)propanoate is an isotopically labeled compound where the carbon-13 isotope is incorporated at the first carbon position of the lactate molecule. This compound is commonly used in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Mechanism of Action

Target of Action

Sodium L-lactate-1-13C, also known as sodium;(2S)-2-hydroxy(113C)propanoate, primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The NF-κB pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Sodium L-lactate-1-13C interacts with its targets by inhibiting the NF-κB pathway . This interaction results in changes in the cellular response to inflammation and stress, thereby modulating the immune response .

Biochemical Pathways

The compound affects the amino acids and short-chain fatty acid metabolism pathways . These pathways are crucial for various biological processes, including energy production, biosynthesis, and the regulation of gene expression .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .

Result of Action

The molecular and cellular effects of Sodium L-lactate-1-13C’s action include the modulation of the immune response and the inhibition of inflammation . These effects can have significant impacts on health and disease, particularly in conditions associated with inflammation and immune dysregulation .

Action Environment

The action, efficacy, and stability of Sodium L-lactate-1-13C can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and bioavailability in the body. Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .

Biochemical Analysis

Biochemical Properties

Sodium L-lactate-1-13C solution plays a crucial role in biochemical reactions, particularly in the context of metabolic studies. It is involved in the glycolytic pathway, where it is produced from pyruvate by the enzyme lactate dehydrogenase (LDH). This reaction is reversible, allowing lactate to be converted back to pyruvate under aerobic conditions. The isotopic labeling with carbon-13 enables researchers to trace the metabolic fate of lactate in various biochemical processes. Sodium L-lactate-1-13C solution interacts with enzymes such as LDH and pyruvate dehydrogenase, as well as other biomolecules involved in cellular respiration and energy production .

Cellular Effects

Sodium L-lactate-1-13C solution has significant effects on various types of cells and cellular processes. It serves as an important energy substrate, particularly under anaerobic conditions, where it is produced in large quantities. In cancer cells, for example, lactate is known to be a key player in the Warburg effect, where cells preferentially produce energy through glycolysis followed by lactate fermentation, even in the presence of oxygen. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of NADH and NAD+, which are critical for redox balance and energy production .

Molecular Mechanism

At the molecular level, Sodium L-lactate-1-13C solution exerts its effects through several mechanisms. It binds to and is metabolized by LDH, converting pyruvate to lactate and vice versa. This reaction is essential for maintaining the redox balance within cells. Additionally, lactate can be transported across cell membranes by monocarboxylate transporters (MCTs), facilitating its distribution and utilization in different tissues. The isotopic labeling allows for detailed studies of these molecular interactions and the tracking of lactate metabolism in various cellular contexts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium L-lactate-1-13C solution can change over time. The stability and degradation of the compound are important factors to consider in experimental designs. Studies have shown that lactate levels can increase over time when stored at room temperature, highlighting the need for proper storage conditions to maintain its stability. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to lactate can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Sodium L-lactate-1-13C solution vary with different dosages in animal models. At low doses, it can serve as an alternative energy substrate, enhancing cellular energy production and reducing the need for glucose. At high doses, it may lead to metabolic acidosis and other adverse effects. Studies have shown that hypertonic sodium lactate infusion can reduce vasopressor requirements and biomarkers of brain and cardiac injury after experimental cardiac arrest, indicating its potential therapeutic applications .

Metabolic Pathways

Sodium L-lactate-1-13C solution is involved in several metabolic pathways. It is primarily produced from pyruvate through the action of LDH and can be further metabolized to glucose via gluconeogenesis or oxidized to pyruvate for entry into the tricarboxylic acid (TCA) cycle. This compound also plays a role in the lactate shuttle, where lactate produced in one tissue can be transported to another tissue for use as an energy substrate. The isotopic labeling allows for precise tracking of these metabolic pathways and the study of metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Sodium L-lactate-1-13C solution within cells and tissues are facilitated by MCTs. These transporters enable the movement of lactate across cell membranes, allowing it to be utilized in various tissues. The compound can also interact with binding proteins that influence its localization and accumulation within cells. Proper transport and distribution are essential for its effective use in metabolic studies .

Subcellular Localization

Sodium L-lactate-1-13C solution is localized in various subcellular compartments, depending on its metabolic role. It can be found in the cytosol, where it is produced and utilized in glycolysis and the TCA cycle. Additionally, lactate can be transported into mitochondria for further oxidation. The subcellular localization of lactate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium;(2S)-2-hydroxy(113C)propanoate typically involves the fermentation of a sugar source, such as corn or beets, to produce L-lactic acid. This lactic acid is then neutralized with sodium hydroxide to form Sodium L-lactate. The incorporation of the carbon-13 isotope is achieved by using a carbon-13 labeled precursor during the fermentation process .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves controlled fermentation, purification, and isotopic labeling to ensure high purity and isotopic enrichment. The final product is usually provided as a solution with a specific concentration, typically 45-55% (w/w) in water .

Chemical Reactions Analysis

Types of Reactions: Sodium L-lactate-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

sodium;(2S)-2-hydroxy(113C)propanoate is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Comparison with Similar Compounds

  • Sodium L-lactate-2-13C solution
  • Sodium L-lactate-3-13C solution
  • Sodium L-lactate-13C3 solution

Comparison: Sodium L-lactate-1-13C is unique due to the specific placement of the carbon-13 isotope at the first carbon position. This specific labeling provides distinct advantages in NMR spectroscopy and metabolic studies compared to other isotopically labeled lactate compounds, which may have the carbon-13 isotope at different positions .

Biological Activity

Sodium (2S)-2-hydroxy(113C)propanoate, commonly known as sodium L-lactate-1-13C, is an isotopically labeled compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Sodium (2S)-2-Hydroxy(113C)propanoate

Sodium L-lactate-1-13C is a sodium salt of L-lactic acid with a carbon-13 isotope incorporated at the first carbon position. This compound is primarily used in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace metabolic pathways and analyze molecular structures due to its isotopic labeling capabilities .

Target Pathways:

  • NF-κB Pathway: Sodium L-lactate-1-13C primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It inhibits this pathway, which plays a crucial role in regulating immune responses and inflammation .

Biochemical Pathways:

  • The compound is involved in amino acid and short-chain fatty acid metabolism pathways, influencing various cellular processes .

Cellular Effects:

  • Sodium L-lactate-1-13C serves as an important energy substrate, especially under anaerobic conditions. In cancer cells, it contributes to the Warburg effect by promoting glycolysis followed by lactate fermentation, even in the presence of oxygen. This role in cellular metabolism affects cell signaling pathways, gene expression, and overall energy production by modulating NADH and NAD+ levels .

Pharmacokinetics

The bioavailability of sodium L-lactate-1-13C is influenced by its solubility in water and other environmental factors. Its stability and efficacy can vary based on the conditions under which it is administered .

Research Applications

Sodium (2S)-2-hydroxy(113C)propanoate has diverse applications across multiple fields:

  • Chemistry: Used in NMR spectroscopy for studying molecular dynamics.
  • Biology: Essential for tracing metabolic pathways in cellular studies.
  • Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications .

1. Metabolic Studies

Research has demonstrated that sodium L-lactate-1-13C can effectively trace metabolic pathways involving lactate metabolism. For instance, studies have shown that lactate produced during anaerobic glycolysis can be traced back to pyruvate under aerobic conditions, providing insights into energy production mechanisms in various cell types .

2. Cancer Research

In cancer biology, sodium L-lactate-1-13C has been pivotal in understanding the metabolic adaptations of cancer cells. By using this labeled compound, researchers have elucidated how cancer cells utilize lactate for energy production and how this process can be targeted for therapeutic interventions .

3. Immune Response Modulation

Studies indicate that sodium L-lactate-1-13C can modulate immune responses by inhibiting inflammatory pathways. This property has implications for developing treatments for inflammatory diseases where NF-κB plays a significant role .

Properties

IUPAC Name

sodium;(2S)-2-hydroxy(113C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-FWGDTYFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([13C](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635700
Record name Sodium (2S)-2-hydroxy(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81273-81-6
Record name Sodium (2S)-2-hydroxy(1-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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